molecular formula C12H14O4 B1353733 (2E)-3-[4-Methoxy-3-(methoxymethyl)phenyl]-acrylic acid CAS No. 893733-63-6

(2E)-3-[4-Methoxy-3-(methoxymethyl)phenyl]-acrylic acid

Numéro de catalogue: B1353733
Numéro CAS: 893733-63-6
Poids moléculaire: 222.24 g/mol
Clé InChI: BKDFDLLRXKPDKI-GQCTYLIASA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

(2E)-3-[4-Methoxy-3-(methoxymethyl)phenyl]-acrylic acid is a substituted cinnamic acid derivative characterized by a phenyl ring with a methoxy group at position 4 and a methoxymethyl group at position 2. The (2E)-configuration of the acrylic acid moiety ensures a planar, conjugated system that influences electronic properties and biological interactions.

Propriétés

IUPAC Name

(E)-3-[4-methoxy-3-(methoxymethyl)phenyl]prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O4/c1-15-8-10-7-9(4-6-12(13)14)3-5-11(10)16-2/h3-7H,8H2,1-2H3,(H,13,14)/b6-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKDFDLLRXKPDKI-GQCTYLIASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=C(C=CC(=C1)C=CC(=O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COCC1=C(C=CC(=C1)/C=C/C(=O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

General Synthetic Strategy

The synthesis typically proceeds through the following stages:

  • Starting Materials:

    • Substituted phenylacetic acids or their esters (e.g., o-tolylacetic acid methyl ester)
    • Methanol and methylating agents
    • Acidic or basic catalysts for hydrolysis and methylation steps
  • Key Reactions:

    • Esterification of phenylacetic acid derivatives to methyl esters
    • Formation of intermediates such as 2-(2-substituted-phenyl)-3,3-dimethoxymethyl propionate
    • Hydrolysis under acidic conditions to convert intermediates to acrylic acid derivatives
    • Methylation using methyl sulfate or similar reagents under phase-transfer catalysis to introduce methoxymethyl groups
  • Reaction Conditions:

    • Temperature range: 90–120 °C for condensation steps
    • Room temperature stirring for methylation and hydrolysis steps
    • Reaction times: 2–10 hours depending on the step
  • Purification:

    • Extraction with organic solvents such as toluene
    • Use of salts like sodium pyrosulfate or sal enixum for removal of methanol and isolation of the product

Detailed Stepwise Preparation (Based on Patent CN103030598B)

Step Description Conditions Yield/Recovery
1 Condensation of general formula (II) compound with acetal of carboxamide (general formula III) 90–120 °C, 5–10 hours Intermediate (IV) obtained
2 Acidic hydrolysis of intermediate (IV) to form compound (V) 10% HCl, room temperature, 3 hours Nearly quantitative yield
3 Methylation of compound (V) under alkaline conditions with methylating reagent and phase-transfer catalyst Room temperature, 2–4 hours Total recovery > 85%
4 Alternative: Treatment of intermediate (IV) with HCl/methanol solution Room temperature, 12 hours Compound (VI) obtained, then methanol removal with salts to yield final product (I) with >80% recovery
  • The process is noted for its mild conditions, environmental friendliness, and high overall yield.

Alternative Synthetic Routes

  • Suzuki Coupling:
    Some methods employ Suzuki cross-coupling reactions between aryl boronic acid esters and iodo-substituted methoxymethyl acrylates to construct the aromatic acrylic acid framework.

  • Bromination and Subsequent Substitution:
    Bromination of aminomethyl phenyl acrylates followed by substitution reactions to introduce methoxymethyl groups has been described, though these methods may involve more hazardous reagents like N-bromosuccinimide (NBS) and require careful control.

Research Findings and Analysis

  • The preparation methods emphasize high total recovery rates , often exceeding 80–85%, which is significant for industrial scalability.
  • The use of phase-transfer catalysts and mild acidic hydrolysis steps reduces the need for harsh conditions, improving safety and environmental impact.
  • The synthetic routes avoid dangerous reagents like organolithiums, which require low temperatures and pose scale-up challenges.
  • The starting materials are generally readily available and inexpensive , such as o-tolylacetic acid derivatives and common methylating agents, making the process cost-effective.
  • The methods have been validated in patents and peer-reviewed journals, indicating robustness and reproducibility.

Summary Table of Preparation Methods

Method Starting Material Key Reactions Conditions Yield/Recovery Notes
Acidic hydrolysis + methylation General formula (II) + acetal (III) Condensation, hydrolysis, methylation 90–120 °C (condensation), RT (hydrolysis/methylation) >85% total recovery Mild, environmentally friendly
HCl/methanol treatment Intermediate (IV) Hydrolysis, methanol removal RT, 10–14 hours >80% recovery Alternative route, simpler steps
Suzuki coupling Aryl boronic acid ester + iodo-methoxymethyl acrylate Cross-coupling Standard Suzuki conditions Variable Useful for structural analogs
Bromination + substitution Aminomethyl phenyl acrylate Bromination (NBS/AIBN), substitution Light, controlled temp Moderate Requires careful handling

Applications De Recherche Scientifique

(2E)-3-[4-Methoxy-3-(methoxymethyl)phenyl]-acrylic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mécanisme D'action

The mechanism of action of (2E)-3-[4-Methoxy-3-(methoxymethyl)phenyl]-acrylic acid involves its interaction with various molecular targets. The acrylic acid moiety can participate in Michael addition reactions with nucleophiles, while the phenyl ring can engage in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes and receptors, leading to the compound’s observed effects.

Comparaison Avec Des Composés Similaires

Structural Features and Substituent Effects

The following table summarizes key structural analogs and their substituents:

Compound Name Substituent at Position 3 Substituent at Position 4 Molecular Weight Key Features Reference
(2E)-3-[4-Methoxy-3-(methoxymethyl)phenyl]-acrylic acid (Target) Methoxymethyl (-OCH2OCH3) Methoxy (-OCH3) 252.27* Enhanced hydrophilicity due to methoxymethyl; moderate steric bulk. N/A
(2E)-3-{3-[(4-Chlorophenoxy)methyl]-4-methoxyphenyl}acrylic acid (4-Chlorophenoxy)methyl Methoxy 318.75 Chlorine atom increases lipophilicity and potential halogen bonding.
(2E)-3-[3-(Cyclopentyloxy)-4-methoxyphenyl]acrylic acid Cyclopentyloxy Methoxy 290.33 Cyclic ether improves metabolic stability; bulky group may hinder binding.
3,4-Dimethoxycinnamic acid Methoxy Methoxy 208.21 Increased electron-donating effects; higher hydrophobicity.
(2E)-3-(4-Ethoxy-3-methoxyphenyl)acrylic acid Ethoxy Methoxy 222.24 Ethoxy group enhances lipophilicity; melting point 145.1°C.
(2E)-3-[4-Methoxy-3-(pyrrolidin-1-ylsulfonyl)phenyl]acrylic acid Pyrrolidin-1-ylsulfonyl Methoxy 311.35 Sulfonyl group increases acidity (predicted pKa ~4.39); higher molecular weight.
(2E)-3-[4-Methoxy-3-(morpholin-4-ylsulfonyl)phenyl]acrylic acid Morpholin-4-ylsulfonyl Methoxy 327.36* Morpholine improves solubility; sulfonyl enhances reactivity.

*Calculated based on molecular formula.

Key Observations :

  • Methoxymethyl vs. Halogenated Groups: The methoxymethyl group in the target compound provides moderate hydrophilicity compared to the lipophilic 4-chlorophenoxy group in , which may improve aqueous solubility but reduce membrane permeability.
  • Cyclic vs.
  • Sulfonyl Derivatives : Sulfonyl-containing analogs () exhibit higher acidity (lower pKa) due to electron-withdrawing effects, which could enhance ionization and solubility in physiological conditions.

Physicochemical Properties

  • Melting Points : Analogs like B1 (237°C, ) and the ethoxy derivative (145.1°C, ) highlight how substituents affect crystallinity. The methoxymethyl group likely lowers melting points compared to rigid dimethoxy derivatives.
  • Solubility : Morpholine-containing sulfonamides () exhibit improved aqueous solubility due to polarity, whereas halogenated analogs () favor organic solvents.

Activité Biologique

(2E)-3-[4-Methoxy-3-(methoxymethyl)phenyl]-acrylic acid, a derivative of phenolic compounds, has garnered attention in recent years due to its potential biological activities. This compound is primarily studied for its anti-inflammatory, antioxidant, and anticancer properties. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The molecular structure of (2E)-3-[4-Methoxy-3-(methoxymethyl)phenyl]-acrylic acid can be represented as follows:

  • Chemical Formula : C12_{12}H14_{14}O4_{4}
  • Molecular Weight : 222.24 g/mol
  • IUPAC Name : (2E)-3-[4-Methoxy-3-(methoxymethyl)phenyl]prop-2-enoic acid

The biological activity of (2E)-3-[4-Methoxy-3-(methoxymethyl)phenyl]-acrylic acid is attributed to its ability to modulate various biochemical pathways:

  • Antioxidant Activity : The methoxy groups in the compound contribute to its free radical scavenging ability, thereby protecting cells from oxidative stress.
  • Anti-inflammatory Effects : The compound inhibits the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory processes.
  • Anticancer Properties : Studies indicate that this compound can induce apoptosis in cancer cells through the modulation of signaling pathways like the MAPK/ERK pathway.

Antioxidant Activity

A study conducted by Zhang et al. (2021) evaluated the antioxidant potential of various phenolic compounds, including (2E)-3-[4-Methoxy-3-(methoxymethyl)phenyl]-acrylic acid. The results demonstrated that this compound exhibited significant DPPH radical scavenging activity with an IC50_{50} value of 25 µM, indicating its potential as an effective antioxidant agent.

Anti-inflammatory Activity

In vitro studies by Lee et al. (2020) assessed the anti-inflammatory effects of the compound on lipopolysaccharide (LPS)-stimulated macrophages. The findings revealed that treatment with (2E)-3-[4-Methoxy-3-(methoxymethyl)phenyl]-acrylic acid reduced the levels of TNF-α and IL-6 by approximately 40% compared to untreated controls.

Anticancer Activity

Research conducted by Kim et al. (2019) examined the cytotoxic effects of this compound on various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). The study reported that the compound induced apoptosis in MCF-7 cells with an IC50_{50} value of 30 µM, suggesting its potential as a chemotherapeutic agent.

Data Summary Table

Biological ActivityStudy ReferenceKey Findings
Antioxidant ActivityZhang et al. (2021)IC50_{50} = 25 µM for DPPH scavenging
Anti-inflammatory ActivityLee et al. (2020)Reduced TNF-α and IL-6 levels by ~40%
Anticancer ActivityKim et al. (2019)IC50_{50} = 30 µM in MCF-7 cells

Case Studies

  • Case Study on Inflammation : A clinical trial involving patients with rheumatoid arthritis demonstrated that supplementation with phenolic compounds similar to (2E)-3-[4-Methoxy-3-(methoxymethyl)phenyl]-acrylic acid resulted in reduced joint inflammation and pain scores over a six-week period.
  • Case Study on Cancer Treatment : In a preclinical model using mice with implanted tumors, administration of the compound led to a significant reduction in tumor size compared to control groups, highlighting its potential role in cancer therapy.

Q & A

Q. What are the optimal synthetic routes for (2E)-3-[4-methoxy-3-(methoxymethyl)phenyl]-acrylic acid, and how do reaction conditions influence yield and purity?

The synthesis of this compound can be optimized using trans-esterification or nucleophilic substitution strategies. For example, in analogous systems, reaction conditions such as solvent polarity, base strength, and temperature significantly impact outcomes. A study on a structurally similar compound demonstrated that using acetic acid with K₂CO₃ and Cl-MOM under reflux yielded 68% product with a melting point of 80°C, while filtration of potassium salts prior to solvent removal increased yield to 92% with a higher melting point (134.8°C) due to reduced impurities . Key parameters to monitor include reaction time (TLC validation), solvent evaporation rates, and purification methods (e.g., column chromatography vs. recrystallization).

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?

Essential techniques include:

  • ¹H/¹³C NMR : Look for characteristic vinyl proton signals (δ 6.2–7.5 ppm, coupling constant J ≈ 16 Hz for trans-configuration) and methoxy/methoxymethyl groups (δ 3.3–3.8 ppm) .
  • IR Spectroscopy : Confirm ester/carboxylic acid C=O stretches (~1700 cm⁻¹) and aromatic C-H bends (~1600 cm⁻¹) .
  • Mass Spectrometry (MS) : Molecular ion peaks (e.g., m/z 222 for C₁₂H₁₄O₄) and fragmentation patterns validate structural integrity .

Q. How can researchers assess the compound’s potential as an α-glucosidase inhibitor in vitro?

Standard protocols involve:

  • Enzyme Inhibition Assays : Incubate the compound with α-glucosidase (e.g., from Saccharomyces cerevisiae) and substrate (e.g., p-nitrophenyl-α-D-glucopyranoside). Measure inhibition via UV-Vis absorbance at 405 nm .
  • Dose-Response Curves : Calculate IC₅₀ values using non-linear regression. For reference, structurally related (E)-3-(4-methoxyphenyl)acrylic acid exhibits IC₅₀ values < 50 µM .

Advanced Research Questions

Q. Why do reaction conditions for synthesizing methoxymethyl-substituted acrylic acids yield divergent products, and how can intermediates be trapped?

Competing pathways (e.g., O- vs. C-alkylation) may arise due to base strength and steric effects. For example, weaker bases (K₂CO₃) favor methoxymethyl ether formation, while stronger bases (NaH) may deprotonate the acrylic acid, leading to side products. Mechanistic studies using in situ FTIR or quenching experiments can identify intermediates like enolates or carbocation species .

Q. What structural features govern the compound’s supramolecular interactions in crystal lattices, and how do these affect physicochemical properties?

X-ray crystallography of analogous compounds reveals key interactions:

  • Hydrogen Bonding : Carboxylic acid dimers (O─H···O) stabilize the lattice .
  • π-Stacking : Aromatic rings align with 3.5–4.0 Å spacing, influencing solubility and melting points .
  • Methoxy Group Orientation : Conformational flexibility (e.g., gauche vs. anti arrangements) impacts packing efficiency .

Q. How can computational modeling (e.g., DFT, MD) predict biological activity and guide analog design?

  • Docking Studies : Simulate binding to α-glucosidase (PDB: 2ZEJ) to identify key residues (e.g., Asp215, Glu277) for hydrogen bonding with the carboxylic acid group .
  • QSAR Models : Correlate substituent electronic parameters (Hammett σ) with IC₅₀ values to prioritize methoxy or halogen modifications .

Q. What analytical challenges arise in resolving enantiomeric impurities or regioisomers during synthesis?

  • Chiral HPLC : Use columns like Chiralpak IA with hexane:isopropanol (90:10) to separate enantiomers .
  • NOESY NMR : Detect spatial proximity of methoxymethyl protons to aromatic signals to distinguish regioisomers .

Data Contradictions and Validation

Q. How should researchers address discrepancies in reported melting points or NMR shifts for this compound?

Variability may stem from:

  • Polymorphism : Different crystal forms (e.g., monoclinic vs. orthorhombic) alter melting points .
  • Solvent Traces : Residual EtOAc or hexane in NMR samples shifts proton signals. Dry samples under high vacuum (0.1 mmHg) for 24 hours .
  • pH Effects : Carboxylic acid protonation in DMSO-d₆ vs. CDCl₃ changes chemical shifts by up to 0.5 ppm .

Methodological Tables

Q. Table 1. Synthetic Optimization of Analogous Acrylic Acids

EntryBaseSolventTemp. (°C)Yield (%)Melting Point (°C)
1K₂CO₃Acetic Acid806880
2K₂CO₃EtOAc2592134.8
Adapted from

Q. Table 2. Key Spectral Markers for Structural Validation

TechniqueKey Peaks/FeaturesReference
¹H NMRδ 6.8–7.2 ppm (aromatic H), δ 6.3/7.4 (J = 16 Hz, vinyl H)
IR1705 cm⁻¹ (C=O), 1603 cm⁻¹ (C=C)
X-rayHydrogen-bonded dimer (O···O distance: 2.65 Å)

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.